5-Hydroxy Lansoprazole Sulfide (5HLS) is a key metabolite of the proton pump inhibitor (PPI) Lansoprazole. [] While PPIs are primarily known for their use in treating digestive disorders, research indicates potential anticancer activities stemming from their ability to inhibit Fatty Acid Synthase (FASN). [] 5HLS demonstrates significant promise in this area, exhibiting greater potency than its parent compound, Lansoprazole, in inhibiting FASN function. [] This enhanced activity highlights 5HLS as a valuable subject for further scientific investigation, particularly in the field of cancer research.
The synthesis of 4-Hydroxy Lansoprazole Sulfide involves various methods that typically focus on crystallization and purification processes. The starting materials for synthesizing Lansoprazole include (R)- or (S)-lansoprazole, which can be produced using established methods such as those described in patents related to the crystallization of Lansoprazole .
Key steps in the synthesis may include:
The molecular formula for 4-Hydroxy Lansoprazole Sulfide is with a molecular weight of approximately 353.36 g/mol. The structure consists of a benzimidazole core substituted with various functional groups, including a sulfinyl group and a trifluoroethoxy moiety.
4-Hydroxy Lansoprazole Sulfide participates in various chemical reactions typical of sulfides and hydroxylated compounds. Notably:
Technical details regarding these reactions are critical for understanding its behavior in biological systems as well as its degradation pathways.
4-Hydroxy Lansoprazole Sulfide serves several important roles within pharmaceutical research:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: